molecular formula C13H19ClN2O4 B4402592 2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

Cat. No.: B4402592
M. Wt: 302.75 g/mol
InChI Key: AUOSBSRGYYIXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenoxy)ethylamine hydrochloride is a complex organic compound that features a nitrophenoxy group, an ethyl linker, and a tetrahydrofuran-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenoxy)ethylamine hydrochloride typically involves multiple steps:

    Formation of the nitrophenoxy group: This can be achieved by nitration of phenol using nitric acid under controlled conditions.

    Attachment of the ethyl linker: The nitrophenoxy group is then reacted with ethylene oxide to form the 2-(3-nitrophenoxy)ethyl intermediate.

    Formation of the tetrahydrofuran-2-ylmethylamine moiety: This involves the reaction of tetrahydrofuran with formaldehyde and ammonia to form the amine.

    Final coupling: The 2-(3-nitrophenoxy)ethyl intermediate is then coupled with the tetrahydrofuran-2-ylmethylamine under suitable conditions to form the final product, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl linker can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-nitrophenoxy)ethylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.

Biology

In biological research, this compound can be used to study the effects of nitrophenoxy and tetrahydrofuran moieties on biological systems. It may serve as a model compound for drug development.

Medicine

Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The nitrophenoxy group is known for its biological activity, which can be harnessed in drug design.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenoxy)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group can participate in electron transfer reactions, while the tetrahydrofuran moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenoxy)ethylamine hydrochloride: Similar structure but with the nitro group in the para position.

    2-(3-nitrophenoxy)ethylamine sulfate: Similar structure but with a different counterion.

Uniqueness

The unique combination of the nitrophenoxy group and the tetrahydrofuran-2-ylmethylamine moiety in 2-(3-nitrophenoxy)ethylamine hydrochloride provides distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4.ClH/c16-15(17)11-3-1-4-12(9-11)19-8-6-14-10-13-5-2-7-18-13;/h1,3-4,9,13-14H,2,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOSBSRGYYIXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(3-nitrophenoxy)-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.